![molecular formula C22H16Cl2FNO2 B2441555 (E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chloro-2-fluoroanilino)-2-propen-1-one CAS No. 551931-18-1](/img/structure/B2441555.png)
(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chloro-2-fluoroanilino)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chloro-2-fluoroanilino)-2-propen-1-one is a useful research compound. Its molecular formula is C22H16Cl2FNO2 and its molecular weight is 416.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodehalogenation Studies :
- The photodehalogenation of fluoro or chlorobenzene derivatives, closely related to the compound , generates triplet and singlet phenyl cations and potentially benzyne. These intermediates lead to different products, highlighting the direct effect of substituents on these reactions. This study offers insights into the photostabilizing effects of certain groups, which may be relevant for designing less phototoxic fluorinated drugs (Protti et al., 2012).
Molecular Structure and Spectroscopy :
- An analysis of a structurally similar compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, revealed interesting aspects of its molecular structure. The study discusses its vibrational wavenumbers, geometrical parameters, hyper-conjugative interaction, charge delocalization, and implications for non-linear optical (NLO) materials (Najiya et al., 2014).
Photolysis Research :
- The photolysis of poly[1-(4-substituted phenyl]-2-propen-1-ones], which are related to the compound , was studied. This research is significant for understanding the degradation process and photostability of these types of compounds (Hrdlovič & Guillet, 1986).
Liquid Crystalline Polysiloxanes :
- Research on side-chain liquid crystalline polysiloxanes containing chloro- and fluoro-substituted phenyl groups sheds light on how these substituents affect the mesomorphic properties of polymers. Such studies are crucial for the development of materials with specific optical and mechanical properties (Hsu et al., 1997).
Palladium-Catalyzed Substitution and Cross-Coupling :
- Benzylic fluorides, closely related to the compound of interest, are suitable substrates for Pd(0)-catalyzed substitution and cross-coupling, which are critical reactions in organic synthesis. This study provides insights into the reactivity of similar compounds (Blessley et al., 2012).
Chalcone Derivatives and Crystal Structures :
- The synthesis and crystal structures of chalcone derivatives, which are structurally related to the compound , have been explored. These studies contribute to our understanding of molecular interactions and properties (Salian et al., 2018).
Asymmetric Synthesis Using Yeast Reductase :
- The asymmetric synthesis of compounds closely related to the one using yeast reductase demonstrates the potential of biocatalysis in producing chiral intermediates, which are important in various chemical syntheses (Choi et al., 2010).
Eigenschaften
IUPAC Name |
(E)-3-(4-chloro-2-fluoroanilino)-1-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2FNO2/c23-16-7-5-15(6-8-16)14-28-22-4-2-1-3-18(22)21(27)11-12-26-20-10-9-17(24)13-19(20)25/h1-13,26H,14H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCOTYHMHVUKA-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CNC2=C(C=C(C=C2)Cl)F)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Cl)F)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

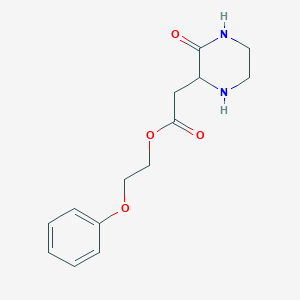
![1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2441474.png)
![Ethyl 5,5,7,7-tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2441477.png)
![(E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate](/img/structure/B2441478.png)
![N-(3-methoxybenzyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2441479.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2441485.png)
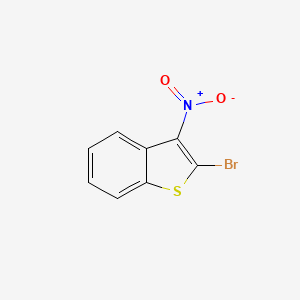
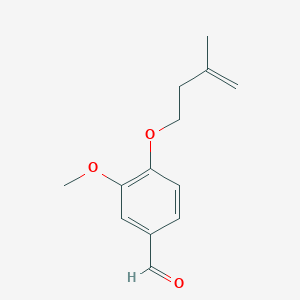
![(E)-4-(Dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2441488.png)
![5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2441491.png)
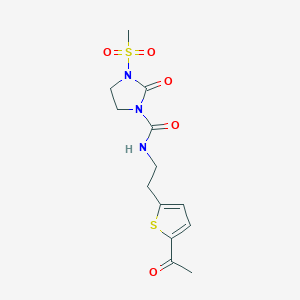
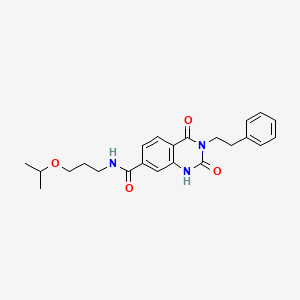
![N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/no-structure.png)
![Ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2441495.png)